molecular formula C8H14N4O B13647203 3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide

3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13647203
M. Wt: 182.22 g/mol
InChI Key: DVKIAWKAGJXAMQ-UHFFFAOYSA-N
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Description

3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features an imidazole ring substituted with a methyl group and a propanamide chain with a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution with Methyl Group: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Propanamide Chain: The propanamide chain is introduced through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the imidazole formation and methylation steps, as well as automated systems for the amide coupling reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the propanamide chain and methylamino group.

    1-Methylimidazole: Lacks the propanamide chain and has a different substitution pattern on the imidazole ring.

    3-(1H-Imidazol-1-yl)propanamide: Lacks the methyl group on the imidazole ring and the methylamino group on the propanamide chain.

Uniqueness

3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group on the imidazole ring and the methylamino group on the propanamide chain allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(methylamino)-3-(2-methylimidazol-1-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-6-11-3-4-12(6)5-7(10-2)8(9)13/h3-4,7,10H,5H2,1-2H3,(H2,9,13)

InChI Key

DVKIAWKAGJXAMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C(=O)N)NC

Origin of Product

United States

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